Cas no 481-20-9 (5b-Cholestane)

5b-コレスタンは、ステロイド骨格を持つ飽和ステロイド炭化水素の一種であり、化学式C27H48で表される。その剛直な構造と高い安定性から、有機合成化学や生化学研究において重要な中間体として利用される。特に、ステロイド類の立体化学研究や生体膜のモデル化合物としての応用が注目されている。5b-コレスタンは、他のステロイド誘導体と比較して熱的・化学的安定性に優れており、反応条件の最適化が容易である点が特徴である。また、結晶性が良好なため、X線結晶構造解析にも適している。

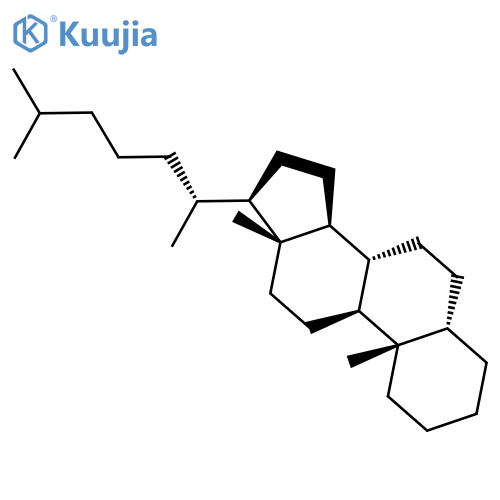

5b-Cholestane structure

5b-Cholestane 化学的及び物理的性質

名前と識別子

-

- coprostane

- 5β-Cholestane

- ßαα (20R)-Cholestane

- β

- 5β

- -Cholestane

- Pseudocholestane

- ßαα (20R)-Cholestane100µg

- Q14523666

- Coprostane [MI]

- Koprostan

- Cholestane #

- 5b-Cholestane

- beta-Cholestane

- UNII-6P255N992E

- Cholestane, (5beta)-

- (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

- LMST01010085

- (5beta)-cholestane

- 5beta-Cholestane

- CHEBI:35517

- DTXSID501025616

- .beta.-Cholestane

- 5.beta.-Cholestane

- 5

- A-cholestane

- 481-20-9

- MFCD00067141

- CS-0185716

- Cholestane, (5.beta.)-

- (5beta)-Cholestane; (20R)-5beta(H),14alpha(H),17alpha(H)-Cholestane; Coprostane; Pseudocholestane; beta-Cholestane

- 6P255N992E

- HY-W127488

- 5-I(2)-cholestane

- (5b)-Cholestane

- 5betaCholestane

- b-Cholestane

-

- インチ: InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3

- InChIKey: XIIAYQZJNBULGD-UHFFFAOYSA-N

- ほほえんだ: CC(C)CCCC(C)C1CCC2C3CCC4CCCCC4(C)C3CCC12C

計算された属性

- せいみつぶんしりょう: 372.375601531g/mol

- どういたいしつりょう: 372.375601531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 11.1

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.9119

- ゆうかいてん: 72°

- ふってん: 437.07°C (rough estimate)

- 屈折率: nD88 1.4884

- ようかいせい: 未確定

- ひせんこうど: D11 +25.1° (c = 2 in CHCl3)

5b-Cholestane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C431705-10mg |

5b-Cholestane |

481-20-9 | 10mg |

$181.00 | 2023-05-18 | ||

| TRC | C431705-100mg |

5b-Cholestane |

481-20-9 | 100mg |

$ 1438.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214759-50mg |

Coprostane, |

481-20-9 | 50mg |

¥1015.00 | 2023-09-05 | ||

| TRC | C431705-50mg |

5b-Cholestane |

481-20-9 | 50mg |

$741.00 | 2023-05-18 | ||

| TRC | C431705-25mg |

5b-Cholestane |

481-20-9 | 25mg |

$397.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214759-50 mg |

Coprostane, |

481-20-9 | 50mg |

¥1,015.00 | 2023-07-10 | ||

| A2B Chem LLC | AG19908-100mg |

COPROSTANE |

481-20-9 | 100mg |

$1517.00 | 2024-04-19 |

5b-Cholestane 関連文献

-

Mark S. Palmquist,Max C. Gruschka,Jovelt M. Dorsainvil,Abigail O. Delawder,Tiana M. Saak,Mary K. Danielson,Jonathan C. Barnes Polym. Chem. 2022 13 2115

-

2. 606. Steroids. Part XIII. Catalytic hydrogenation of 3α- and 3β-substituted Δ4-steroidsC. W. Shoppee,B. D. Agashe,G. H. R. Summers J. Chem. Soc. 1957 3107

-

Han Wang,Qun Shen,Fan Zhang,Yongxia Fu,Yiqing Zhu,Liangxing Zhao,Chao Wang,Qingyu Zhao Food Funct. 2023 14 4866

-

4. 353. Steroids and walden inversion. Part XI. Acetolysis of the coprostanyl halidesR. J. Bridgewater,C. W. Shoppee J. Chem. Soc. 1953 1709

-

5. Steroids and walden inversion. Part XXVI. 4β-Methoxycholest-5-ene, 6β-methoxycholest-4-ene, and related compoundsD. N. Jones,J. R. Lewis,C. W. Shoppee,G. H. R. Summers J. Chem. Soc. 1955 2876

481-20-9 (5b-Cholestane) 関連製品

- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))

- 1687-34-9(1-Ethyl-3-methyladamantane)

- 702-79-4(1,3-Dimethyladamantane)

- 707-35-7(1,3,5-Trimethyladamantane)

- 768-91-2(1-Methyl Adamantane)

- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)

- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)

- 2825-82-3(Octahydro-exo-4,7-methano-1h-indene)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:481-20-9)COPROSTANE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ